molecular formula C16H23N3OS B2645553 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide CAS No. 892687-30-8

2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide

Katalognummer: B2645553
CAS-Nummer: 892687-30-8
Molekulargewicht: 305.44
InChI-Schlüssel: VRFSAHWWRVIARQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzimidazole core substituted with a methyl group at the 4-position, linked via a sulfanyl bridge to an N,N-diisopropyl acetamide moiety. Its structural uniqueness lies in the combination of the benzimidazole heterocycle, methyl substitution, and bulky diisopropyl groups on the acetamide.

Eigenschaften

IUPAC Name

2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-10(2)19(11(3)4)14(20)9-21-16-17-13-8-6-7-12(5)15(13)18-16/h6-8,10-11H,9H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFSAHWWRVIARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide typically involves the reaction of 4-methyl-1H-benzimidazole-2-thiol with N,N-di(propan-2-yl)chloroacetamide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The benzimidazole scaffold is known for its diverse pharmacological activities. The specific compound has been studied for its potential as:

  • Anticancer Agent : Research indicates that benzimidazole derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell mitosis .
  • Antimicrobial Activity : Studies have shown that compounds containing the benzimidazole moiety possess antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents .

Enzyme Inhibition

Benzimidazole derivatives have been investigated for their role as enzyme inhibitors, particularly in:

  • Diabetes Management : Some studies suggest that these compounds can act as inhibitors of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism, thereby aiding in the management of Type 2 diabetes .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of benzimidazole derivatives. The compound may offer protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a series of benzimidazole derivatives, including similar compounds to 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide, exhibited significant cytotoxic effects against human cancer cell lines. The study utilized MTT assays to quantify cell viability and concluded that modifications to the benzimidazole core enhanced anticancer activity .

Case Study 2: Antimicrobial Properties

Another research article highlighted the antimicrobial efficacy of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate antimicrobial activity and found that certain structural modifications led to improved potency against resistant strains .

Wirkmechanismus

The mechanism of action of 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in oxidative phosphorylation, leading to the disruption of energy production in microbial cells . This inhibition results in the death of the target cells, making it effective against certain pathogens.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzimidazole Core

2-[(6-Chloro-1H-Benzimidazol-2-yl)Sulfanyl]-N,N-di(propan-2-yl)Acetamide (HC2099)
  • Structural Difference : Chlorine at the 6-position instead of 4-methyl.
  • Biological Relevance: HC2099 is a novel MmpL3 inhibitor, suggesting the benzimidazole scaffold’s importance in mycobacterial membrane protein targeting. The chloro substituent may enhance electronegativity, improving target binding compared to the methyl group in the target compound .
  • Activity : Demonstrated potency against Mycobacterium tuberculosis via MmpL3 inhibition, indicating substituent position (4 vs. 6) critically affects target interaction .
2-[(1H-Benzimidazol-2-yl)Methanesulfinyl]Acetamide Derivatives (e.g., Compound 5a)
  • Structural Difference : Oxidation of the sulfanyl group to sulfoxide and substitution with acetylphenyl groups.
  • Impact : Sulfoxides generally exhibit altered solubility and metabolic profiles. Compound 5a showed antiproliferative activity, suggesting that oxidation state modulates biological effects .

Heterocycle Replacement

2-[(1H-1,2,3-Triazol-4-yl)Sulfanyl]Acetamides (Compounds 38, 39)
  • Structural Difference : Replacement of benzimidazole with triazole.
  • The triazole’s smaller size and different hydrogen-bonding capacity may reduce target specificity compared to benzimidazole .
2-[(Benzothiazol-2-yl)Sulfanyl]Acetamides (e.g., 2-(2-Oxo-1,3-Benzothiazol-3-yl)-N,N-di(propan-2-yl)Acetamide)
  • Structural Difference : Benzothiazole instead of benzimidazole.
  • No direct activity data, but structural similarity suggests possible overlap in targets like ion channels or enzymes .

Variations in Acetamide Substitution

N-(4-Isopropylphenyl)-2-[(4-Fluorophenyl)Sulfanyl]Acetamide
  • Structural Difference : Fluorophenylsulfanyl group and isopropylphenyl acetamide.
  • Impact : Increased aromaticity and fluorine’s electronegativity may enhance blood-brain barrier penetration. The absence of a heterocycle reduces structural complexity but limits target engagement versatility .
N,N-Dimethyl-2-[(2-Amino-1,3-Thiazol-5-yl)Sulfanyl]Acetamide
  • Structural Difference : Thiazole ring and dimethyl acetamide.
  • The smaller acetamide substituents (methyl vs. isopropyl) reduce steric hindrance, favoring different binding pockets .

Key Comparative Data Tables

Table 2: Physicochemical Properties

Compound Name LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight
Target Compound ~3.5 1 (NH benzimidazole) 4 335.45
HC2099 ~4.0 1 (NH benzimidazole) 4 355.87 (Cl adds)
Compound 39 (Triazole analog) ~2.8 2 (NH triazole, NH acetamide) 5 291.37

Mechanistic and Functional Insights

  • MmpL3 Inhibition : The benzimidazole scaffold in HC2099 and the target compound suggests a shared mechanism. The 4-methyl group may reduce toxicity compared to chloro substituents while maintaining binding affinity .
  • Antibacterial Activity : Triazole analogs (e.g., 39) demonstrate that smaller heterocycles can retain activity, but benzimidazoles may offer better selectivity due to bulkier, rigid structures .
  • Metabolic Stability : Sulfanyl groups (as in the target compound) are prone to oxidation, but N,N-diisopropyl substitution may slow degradation compared to less hindered analogs .

Biologische Aktivität

2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The chemical structure of 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide can be summarized as follows:

PropertyValue
Molecular Formula C₁₆H₂₃N₃OS
Molecular Weight 305.4 g/mol
CAS Number 892687-30-8

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, which can disrupt cellular processes. The benzimidazole core enhances binding affinity, while the sulfanyl group may increase specificity. The acetamide moiety is thought to improve pharmacokinetic properties, allowing for better absorption and distribution in biological systems.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. Notably:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and AR-230 (prostate cancer).
  • IC₅₀ Values : The compound showed IC₅₀ values ranging from 40 to 60 μM after 48 hours and between 13 to 20 μM after 72 hours of treatment .

Case Studies

  • Study on MDA-MB-231 Cells : The compound induced apoptosis and inhibited tubulin polymerization, leading to G2/M cell cycle arrest. Immunofluorescent staining confirmed the pro-apoptotic effects observed.
  • Comparison with Other Agents : In comparative studies with known microtubule-targeting agents like nocodazole and paclitaxel, the benzimidazole derivatives showed similar or enhanced efficacy in disrupting tubulin dynamics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated activity against various pathogens, indicating potential for use in treating infections caused by resistant strains.

In Vitro Testing

In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Summary of Biological Activities

Activity TypeObservations
Antiproliferative IC₅₀ values between 13–60 μM; induces apoptosis
Antimicrobial Effective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis

Q & A

Q. What are the recommended synthetic routes for 2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-mercapto-4-methylbenzimidazole and chloroacetamide derivatives. A typical protocol involves refluxing equimolar ratios of reactants in ethanol or DMF with a base (e.g., K₂CO₃) to deprotonate the thiol group . Optimization should focus on solvent polarity (DMF enhances nucleophilicity), temperature (80–100°C), and catalyst choice (e.g., tetrabutylammonium bromide for phase-transfer catalysis). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the benzimidazole sulfanyl moiety (δ 7.2–7.8 ppm for aromatic protons, δ 160–170 ppm for carbonyl groups) and LC-MS to verify molecular weight (calculated for C₁₆H₂₂N₄OS: 330.16 g/mol). Purity ≥95% should be confirmed via HPLC (C18 column, acetonitrile/water gradient) . For crystalline samples, X-ray diffraction resolves bond angles and torsional strain in the benzimidazole-acetamide linkage .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological assays?

  • Methodological Answer : Design analogs by modifying the 4-methylbenzimidazole core (e.g., halogenation at C5/C6) or the di-isopropylacetamide group (e.g., substituting with cyclopropyl). Test in vitro against target enzymes (e.g., tyrosine kinases) using fluorescence polarization assays. Correlate IC₅₀ values with steric/electronic properties via QSAR modeling (e.g., Hammett σ constants for substituents) . Cross-validate activity with molecular docking (PDB: 2JDO for kinase domains) to identify key hydrogen bonds (e.g., acetamide carbonyl with Lys271) .

Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?

  • Methodological Answer : The compound’s low aqueous solubility (logP ~3.2) requires formulation with co-solvents (e.g., PEG-400/Cremophor EL) or nanoparticle encapsulation (PLGA polymers, 150–200 nm particle size). Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-sensitive degradation (e.g., acetamide hydrolysis), buffer solutions (pH 1.2–7.4) and DSC/TGA identify decomposition points .

Q. What analytical techniques resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity interference. Perform dose-response curves in triplicate using standardized protocols (e.g., 10 µM ATP, 1 mM Mg²⁺). Use LC-MS/MS to confirm compound integrity in assay buffers. Cross-reference with off-target screening (e.g., CEREP panel) to rule out nonspecific binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.